molecular formula C5H12ClNO2 B13143696 (2S,3R)-3-Amino-2-methylbutanoic acid hydrochloride

(2S,3R)-3-Amino-2-methylbutanoic acid hydrochloride

Cat. No.: B13143696
M. Wt: 153.61 g/mol
InChI Key: DKBLYMKGWZFCEV-RFKZQXLXSA-N
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Description

(2S,3R)-3-Amino-2-methylbutanoic acid hydrochloride is a chiral amino acid derivative It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-Amino-2-methylbutanoic acid hydrochloride can be achieved through several methods. One common approach involves the enantioselective synthesis from Garner’s aldehyde. This method includes a series of steps such as the Horner–Wadsworth–Emmons reaction, followed by diastereoselective 1,4-addition reactions using lithium dialkylcuprates . The overall yield of this synthesis ranges from 52-65%.

Industrial Production Methods

Industrial production methods for this compound are less documented in the literature. the principles of enantioselective synthesis and the use of flow microreactor systems for efficient and sustainable production can be applied .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-Amino-2-methylbutanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: Commonly used to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the amino acid backbone.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols.

Scientific Research Applications

(2S,3R)-3-Amino-2-methylbutanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor agonists.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,3R)-3-Amino-2-methylbutanoic acid hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The pathways involved often include inhibition of key metabolic enzymes, which can lead to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R)-3-Amino-2-methylbutanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of both amino and methyl groups on the butanoic acid backbone. This combination of features makes it a valuable compound for studying stereochemical effects in biological systems and for use in asymmetric synthesis.

Properties

Molecular Formula

C5H12ClNO2

Molecular Weight

153.61 g/mol

IUPAC Name

(2S,3R)-3-amino-2-methylbutanoic acid;hydrochloride

InChI

InChI=1S/C5H11NO2.ClH/c1-3(4(2)6)5(7)8;/h3-4H,6H2,1-2H3,(H,7,8);1H/t3-,4+;/m0./s1

InChI Key

DKBLYMKGWZFCEV-RFKZQXLXSA-N

Isomeric SMILES

C[C@@H]([C@@H](C)N)C(=O)O.Cl

Canonical SMILES

CC(C(C)N)C(=O)O.Cl

Origin of Product

United States

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